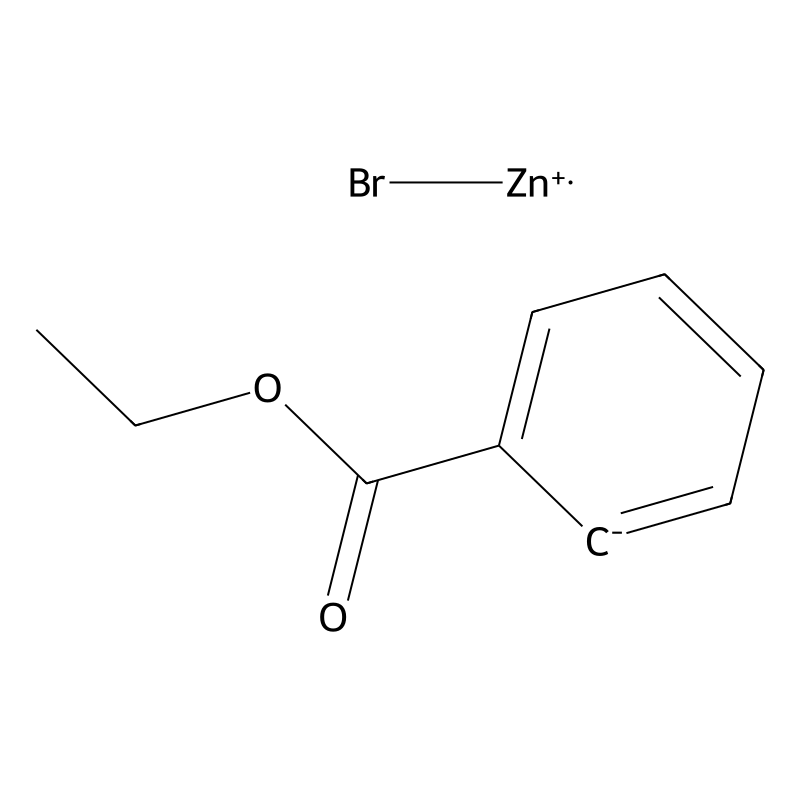2-(Ethoxycarbonyl)phenylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biomedical Research
Summary of the Application: “2-(Ethoxycarbonyl)phenylzinc Bromide” is a chemical reagent utilized in organic synthesis within the biomedical realm . Its unique reactions make it useful in constructing peptidomimetic and anti-cancer compounds .
Results or Outcomes: This compound is pivotal in the synthesis of drugs for oncological applications . .
Organic Synthesis
Summary of the Application: “2-(Ethoxycarbonyl)phenylzinc Bromide” is a chemical reagent utilized in organic synthesis . Its unique reactions make it useful in constructing various organic compounds .
Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular experiment or synthesis being performed .
2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound with the molecular formula CHBrOZn and a molecular weight of approximately 294.45 g/mol. This compound is characterized by its ethoxycarbonyl group attached to a phenyl ring, which contributes to its unique reactivity and properties. It is typically found as a solution in tetrahydrofuran at a concentration of 0.5 M and is stored under inert conditions to prevent degradation. The compound has a density of 0.992 g/mL at 25 °C and should be stored at temperatures between 2 °C and 8 °C to maintain stability .
2-(Ethoxycarbonyl)phenylzinc bromide is primarily utilized in organic synthesis, particularly in cross-coupling reactions. It acts as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds. For example, it can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds through the Suzuki-Miyaura coupling reaction. Additionally, it can participate in nucleophilic addition reactions to carbonyl compounds, leading to the formation of various alcohols and acids .
The synthesis of 2-(ethoxycarbonyl)phenylzinc bromide typically involves the reaction of ethoxycarbonyl phenyl lithium with zinc bromide. This process can be carried out under an inert atmosphere to prevent moisture and air from interfering with the reaction:
- Preparation of Phenyl Lithium: Phenyl lithium is synthesized from bromobenzene and lithium metal.
- Reaction with Ethyl Ethanoate: The phenyl lithium then reacts with ethyl ethanoate to form ethoxycarbonyl phenyl lithium.
- Formation of Zinc Complex: Finally, zinc bromide is added to the ethoxycarbonyl phenyl lithium solution, yielding 2-(ethoxycarbonyl)phenylzinc bromide .
2-(Ethoxycarbonyl)phenylzinc bromide finds applications in various fields:
- Organic Synthesis: It is used extensively in the synthesis of complex organic molecules through cross-coupling reactions.
- Material Science: Its properties make it suitable for developing new materials, including polymers and nanostructured materials.
- Pharmaceutical Chemistry: Potential applications in drug development due to its ability to form diverse chemical structures .
Interaction studies involving 2-(ethoxycarbonyl)phenylzinc bromide primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in synthetic pathways and its effectiveness in forming desired products. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.
Several compounds exhibit structural or functional similarities to 2-(ethoxycarbonyl)phenylzinc bromide. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenylzinc bromide | CHBrZn | Simpler structure, lacks ethoxycarbonyl group |
| 2-(Methoxycarbonyl)phenylzinc bromide | CHBrOZn | Contains methoxy instead of ethoxy group |
| Benzothiazole zinc compound | CHBrNZn | Incorporates nitrogen heterocycles |
Uniqueness: The presence of the ethoxycarbonyl group distinguishes 2-(ethoxycarbonyl)phenylzinc bromide from similar compounds, enhancing its reactivity towards electrophiles compared to simpler organozinc reagents. This unique structure allows for greater versatility in synthetic applications.







